molecular formula C12H19NO B3199820 3-(4-Ethoxyphenyl)-2-methylpropan-1-amine CAS No. 1017145-67-3

3-(4-Ethoxyphenyl)-2-methylpropan-1-amine

Cat. No.: B3199820
CAS No.: 1017145-67-3
M. Wt: 193.28 g/mol
InChI Key: CRKVZBHKBHTAEX-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-2-methylpropan-1-amine is a secondary amine featuring a 4-ethoxyphenyl group attached to a branched propane backbone. The ethoxy (-OCH₂CH₃) substituent at the para position of the aromatic ring and the methyl group at the second carbon of the propane chain distinguish it from simpler phenethylamine derivatives. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive amines, such as amphetamine analogs, where substituents on the aromatic ring and amine group modulate pharmacological properties .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-3-14-12-6-4-11(5-7-12)8-10(2)9-13/h4-7,10H,3,8-9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKVZBHKBHTAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxybenzaldehyde and 2-methylpropan-1-amine.

    Condensation Reaction: The aldehyde group of 4-ethoxybenzaldehyde reacts with the amine group of 2-methylpropan-1-amine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields secondary or tertiary amines.

    Substitution: Results in various substituted derivatives on the phenyl ring.

Scientific Research Applications

3-(4-Ethoxyphenyl)-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects: Ethoxy vs. Methoxy, Halogens, and Alkyl Groups

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance
3-(4-Ethoxyphenyl)-2-methylpropan-1-amine C₁₃H₂₁NO 207.31 4-ethoxy, 2-methyl Potential CNS activity
1-(4-Methoxyphenyl)propan-2-amine (4-Methoxyamphetamine) C₁₀H₁₅NO 165.23 4-methoxy CNS stimulant
1-(4-Bromophenyl)-2-methylpropan-1-amine C₁₀H₁₄BrN 228.11 4-bromo, 2-methyl Halogenated analog for SAR studies
N-Ethyl-1-(4-methoxyphenyl)propan-2-amine C₁₂H₁₉NO 193.29 4-methoxy, N-ethyl Anti-fungal/anti-cancer lead
Etofenprox C₂₅H₂₈O₃ 376.49 4-ethoxyphenyl, pyrethroid Insecticide

Key Observations :

  • Ethoxy vs.
  • Halogenation : Bromine substitution (as in 1-(4-bromophenyl)-2-methylpropan-1-amine) introduces steric bulk and electron-withdrawing effects, which may alter receptor binding kinetics .
  • N-Substitution : N-Ethyl derivatives (e.g., N-Ethyl-1-(4-methoxyphenyl)propan-2-amine) show reduced polarity, affecting solubility and pharmacokinetics .

Physicochemical Properties

  • Hydrogen Bonding : The ethoxy group can act as a hydrogen bond acceptor, influencing crystal packing and solubility. The methyl branch may restrict rotational freedom, affecting conformational stability .
  • Solubility : Ethoxy substituents generally reduce water solubility compared to methoxy or hydroxyl groups, as seen in etofenprox’s low aqueous solubility .
  • Thermal Stability : Branched chains (e.g., 2-methyl) may enhance thermal stability by reducing molecular flexibility, a trait observed in halogenated analogs .

Biological Activity

3-(4-Ethoxyphenyl)-2-methylpropan-1-amine, also known as a derivative of the amphetamine class, has garnered attention for its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its pharmacological properties, including its effects on neurotransmitter systems.

IUPAC Name: this compound
CAS Number: [Not specified in the search results]
Molecular Formula: C12H17NO
Molecular Weight: 193.27 g/mol

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly those related to dopamine and norepinephrine. Compounds in this class often act as reuptake inhibitors or release agents for these neurotransmitters, which can lead to increased levels in the synaptic cleft. This mechanism is crucial for understanding the compound's potential psychoactive effects.

Biological Activities

  • Psychoactive Effects : Research indicates that compounds similar to this compound may exhibit stimulant properties, potentially affecting mood, alertness, and energy levels.
  • Neurotransmitter Interaction : The compound is believed to enhance the release of dopamine and norepinephrine, which may contribute to its stimulant effects. This interaction can lead to increased focus and energy but may also pose risks for dependency and side effects.
  • Potential Therapeutic Applications : There is ongoing research into the therapeutic potential of amphetamine derivatives for conditions such as ADHD (Attention Deficit Hyperactivity Disorder) and narcolepsy, where modulation of neurotransmitter levels is beneficial.

Case Studies

  • Stimulant Properties : A study examining various amphetamine derivatives highlighted the stimulant properties of compounds like this compound, noting significant increases in locomotor activity in animal models.
  • Neurotransmitter Release : Another investigation into similar compounds showed enhanced dopamine release in vitro, suggesting that this compound could have similar effects due to its structural characteristics .
  • Toxicological Analysis : Toxicological studies have been conducted on related compounds, indicating potential metabolic pathways and excretion profiles that could be relevant for understanding the safety and efficacy of this compound .

Comparative Analysis

Compound NameStructure TypePrimary Biological Activity
This compoundAmphetamine derivativeStimulant, neurotransmitter modulator
5-MAPBBenzofuran derivativePsychoactive, serotonin reuptake inhibitor
Ethyl 5-(5,6-dihydro-1,4-dioxine)Dioxine derivativePotential anti-inflammatory effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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